![molecular formula C17H12FN5S B2519702 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-27-8](/img/structure/B2519702.png)

6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives has been a subject of interest due to their potential pharmacological properties. One study reports the synthesis of a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which includes derivatives that have shown anxiolytic activity in various tests. These compounds also inhibit [3H]diazepam binding, suggesting a potential mechanism of action . Another study describes the synthesis of 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines, which were derived from previously reported triazolopyridazine-thiones known to inhibit inducible nitric oxide synthase (iNOS). The synthesis involved methylation under mild conditions, although the anticipated improved iNOS inhibitory activity was not observed .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial for their biological activity. A study on the synthesis of carbon-14 and carbon-13 labeled 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, a potential anxiolytic agent, provides insights into the structural aspects of these compounds. The labeled compounds were synthesized for absorption and metabolism studies, which are essential for understanding the pharmacokinetics of the drug . Another research article reports the synthesis and structure elucidation of a novel pyridazine derivative, 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine. The 3D structure was confirmed by single crystal X-ray structural analysis, and the study included Hirshfeld surface analysis to understand intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives with various reagents can lead to the formation of a wide range of products. For instance, the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride yielded 7-substituted derivatives. Additionally, cycloaddition reactions with enamines or ynamines produced arenotriazoles, demonstrating the versatility of pyridazine compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as fluorine and methylsulfanyl groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds. The studies mentioned do not provide detailed physical and chemical properties, but such properties are typically characterized through experimental methods such as solubility tests, melting point determination, and chromatographic techniques to assess the compound's behavior in biological systems .

科学的研究の応用

Synthesis and Structural Characterization

Compounds related to triazolo[4,3-b]pyridazine derivatives have been synthesized and characterized, demonstrating considerable biological properties such as anti-tumor and anti-inflammatory activity. The synthesis process often involves complex organic reactions, with the structural elucidation confirmed through spectroscopic methods like NMR, IR, and mass spectral studies. The crystal structures of these compounds have been further confirmed using X-ray diffraction techniques. These studies highlight the potential of such compounds in the development of novel therapeutic agents due to their significant biological activities (Sallam et al., 2021; Sallam et al., 2021).

Cardiovascular Agents

Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to pyridine and pyridazine frameworks has indicated potential coronary vasodilating and antihypertensive activities. These findings suggest that such compounds could serve as leads for the development of novel cardiovascular agents, with some showing more potent activity than existing drugs (Sato et al., 1980).

Antimicrobial and Antifungal Activities

Various derivatives of triazolo[4,3-b]pyridazines have been explored for their antimicrobial and antifungal potentials. For example, studies on the synthesis and evaluation of thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating the usefulness of these compounds in addressing drug-resistant microbial infections (Bhuiyan et al., 2006).

Antidiabetic Applications

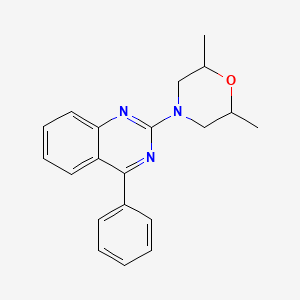

Compounds with the triazolo-pyridazine structure have also been evaluated for their antidiabetic properties, specifically through the inhibition of Dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in glucose metabolism, and its inhibition is a recognized therapeutic strategy for the management of type 2 diabetes. The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation for DPP-4 inhibition and insulinotropic activities demonstrate the potential of these compounds in diabetes treatment (Bindu et al., 2019).

Agricultural Applications

Some pyridazine derivatives, including those related to triazolo[4,3-b]pyridazines, have found applications in agriculture as insecticidal, herbicidal, and plant growth regulators. These compounds' molecular docking studies against certain pathogens suggest their utility in developing novel agrochemical agents to protect crops against various diseases and pests (Sallam et al., 2022).

将来の方向性

The future directions for the research and development of 1,2,4-triazolo[4,3-b]pyridazines could involve further exploration of their diverse pharmacological activities . This could include in-depth studies on their structure-activity relationships, in silico pharmacokinetics, and molecular modeling studies . Additionally, the development of new synthetic approaches could also be a potential area of future research .

特性

IUPAC Name |

6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVISIXXQJZNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)

![ethyl 2-[[(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2519622.png)

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)